N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C23H28N4O5 and its molecular weight is 440.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit activity against various cancer cell lines
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Result of Action
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might have similar effects, leading to the inhibition of cancer cell proliferation and the induction of cell death.
Biochemical Analysis
Biochemical Properties
It has been designed based on the activity of indoles against various cancer cell lines
Cellular Effects
Preliminary studies suggest that it may have anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse research findings.
Synthesis
The compound is synthesized through a multi-step process involving:
- Formation of the benzo[d][1,3]dioxole moiety : This is typically achieved using a copper-catalyzed coupling reaction with appropriate halides.
- Introduction of the oxalamide group : A condensation reaction between oxalyl chloride and an amine derivative under basic conditions introduces the oxalamide functional group.
- Final coupling : The benzo[d][1,3]dioxole moiety is coupled with the oxalamide intermediate using a palladium-catalyzed cross-coupling reaction, often employing ligands like xantphos and bases such as cesium carbonate.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related benzo[d][1,3]dioxole derivatives demonstrate their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The biological activity of this compound may be attributed to:
- Inhibition of specific enzymes : Similar compounds have shown the ability to inhibit enzymes involved in cancer progression.
- Interaction with cellular receptors : The dimethylamino group may enhance binding affinity to specific receptors associated with cancer cell signaling pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in modulating biological activity:
- The benzo[d][1,3]dioxole moiety is crucial for enhancing lipophilicity and facilitating cellular uptake.
- The dimethylamino group significantly increases the compound's potency by improving receptor interaction.
- Variations in the morpholinoethyl chain can influence the overall efficacy and selectivity towards cancer cells .
Case Studies
Several studies have evaluated the biological effects of similar compounds:
- Study on Anticancer Activity : A study assessed a series of benzo[d][1,3]dioxole derivatives for their anticancer properties against various cancer cell lines. Results indicated that modifications in the aromatic rings significantly affected cytotoxicity levels, leading to the identification of several promising candidates for further development .
- Pharmacokinetic Studies : Evaluations of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties showed favorable profiles for compounds with similar structures, suggesting potential for therapeutic use without significant toxicity concerns .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5/c1-26(2)18-6-3-16(4-7-18)19(27-9-11-30-12-10-27)14-24-22(28)23(29)25-17-5-8-20-21(13-17)32-15-31-20/h3-8,13,19H,9-12,14-15H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRVQIKULWNAQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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